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Compound of Interest

Compound Name: N2-Phenoxyacetylguanosine

Cat. No.: B15595483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of N2-Phenoxyacetylguanosine in the chemical synthesis of small interfering RNA (siRNA).

The use of the phenoxyacetyl (Pac) protecting group for guanosine offers significant

advantages, particularly in the context of synthesizing delicate RNA molecules susceptible to

degradation under harsh deprotection conditions.

Introduction to N2-Phenoxyacetylguanosine in
siRNA Synthesis
The chemical synthesis of siRNA is a cornerstone of modern molecular biology and therapeutic

development. The process relies on the sequential addition of ribonucleoside phosphoramidites

to a growing oligonucleotide chain on a solid support. To prevent unwanted side reactions, the

exocyclic amino groups of adenosine, cytosine, and guanosine are protected. N2-
Phenoxyacetylguanosine is a protected form of guanosine where the exocyclic N2 amine is

modified with a phenoxyacetyl group. This protecting group is favored for its lability under

exceptionally mild basic conditions, a strategy often referred to as "UltraMild" deprotection.[1]

This characteristic is crucial for preserving the integrity of the final siRNA product, which can be

sensitive to the standard, more vigorous deprotection methods used for DNA synthesis.
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Application Notes
The phenoxyacetyl (Pac) group on the N2 position of guanosine is a strategic choice for RNA

synthesis due to its rapid and clean removal under non-damaging conditions. Standard

protecting groups often require prolonged exposure to concentrated ammonium hydroxide at

elevated temperatures for their removal.[2] In contrast, the Pac group can be efficiently cleaved

using a solution of potassium carbonate in methanol at room temperature.[3] This mild

deprotection is highly advantageous for several reasons:

Preservation of RNA Integrity: RNA is inherently less stable than DNA due to the presence of

the 2'-hydroxyl group, which can catalyze phosphodiester bond cleavage. Mild deprotection

minimizes the risk of chain degradation.

Compatibility with Sensitive Moieties: siRNAs are often modified with fluorophores, quencher

dyes, or other ligands that may not be stable under harsh deprotection conditions. The use of

Pac-protected guanosine allows for the incorporation of these sensitive modifications.

Reduced Formation of Byproducts: Milder conditions reduce the likelihood of side reactions

and the formation of impurities, simplifying the subsequent purification of the siRNA.

N2-Phenoxyacetylguanosine is incorporated into the growing siRNA chain as a

phosphoramidite building block, typically N2-Phenoxyacetyl-5'-O-DMT-2'-O-TBDMS-guanosine-

3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite.

Quantitative Data
The following table summarizes typical parameters associated with the solid-phase synthesis of

siRNA utilizing N2-Phenoxyacetylguanosine phosphoramidite.
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Parameter Value/Condition Notes

Coupling Efficiency >99%

Per cycle, comparable to

standard phosphoramidites.

Dependent on synthesizer

maintenance and reagent

quality.

Coupling Time 2 - 5 minutes

May require slightly longer

coupling times than standard

DNA phosphoramidites to

ensure high efficiency.

Deprotection Reagent
0.05 M Potassium Carbonate

in Methanol

"UltraMild" conditions that are

highly effective for removing

the Pac group.[3]

Deprotection Time 4 - 8 hours At room temperature.

Cleavage from Solid Support

Concentrated Ammonium

Hydroxide/Methylamine (AMA)

or Gaseous Ammonia

The cleavage step is typically

performed prior to or

concurrently with the final

deprotection of other

protecting groups.

Expected Purity (Crude) 85 - 95% Full-Length Product
Dependent on the length and

sequence of the siRNA.

Final Purity (Post-Purification) >97%

Achievable with standard

purification techniques such as

HPLC or PAGE.

Experimental Protocols
Protocol 1: Solid-Phase Synthesis of siRNA using N2-
Phenoxyacetylguanosine Phosphoramidite
This protocol outlines the automated solid-phase synthesis of an siRNA duplex using

phosphoramidite chemistry, incorporating N2-Phenoxyacetylguanosine for the guanosine

residues.
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Materials and Reagents:

DNA/RNA Synthesizer

Controlled Pore Glass (CPG) solid support pre-loaded with the first ribonucleoside.

N2-Phenoxyacetyl-5'-O-DMT-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-

diisopropylamino)phosphoramidite (Pac-rG phosphoramidite)

Standard RNA phosphoramidites (Pac-rA, Ac-rC, and rU)

Anhydrous Acetonitrile

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

Capping Solution A: Acetic Anhydride/Lutidine/THF

Capping Solution B: 16% N-Methylimidazole in THF

Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine

Cleavage Solution: Concentrated Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v)

Deprotection Solution: 0.05 M Potassium Carbonate (K2CO3) in anhydrous Methanol

2 M Triethylamine Acetate (TEAA) buffer

Purification columns (e.g., HPLC, PAGE)

Procedure:

Preparation:

1. Dissolve the Pac-rG and other RNA phosphoramidites in anhydrous acetonitrile to a final

concentration of 0.1 M.
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2. Install the phosphoramidites and all other necessary reagents on the DNA/RNA

synthesizer.

3. Pack the appropriate CPG solid support into the synthesis column.

Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through

repeated cycles of the following steps:

1. Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-

bound nucleoside by treating with the deblocking solution.

2. Coupling: The Pac-rG phosphoramidite (or other required phosphoramidite) is activated by

the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. A

typical coupling time is 2-5 minutes.

3. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to

prevent the formation of deletion mutants in subsequent cycles.

4. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester linkage using the oxidizing solution.

Cleavage from Support:

1. After the final synthesis cycle, the solid support is treated with the AMA solution for 1-2

hours at room temperature to cleave the synthesized RNA strand from the support.

2. The solution containing the crude siRNA is collected.

"UltraMild" Deprotection:

1. Evaporate the AMA solution to dryness.

2. Resuspend the residue in the 0.05 M K2CO3 in methanol solution.

3. Incubate for 4-8 hours at room temperature to remove the phenoxyacetyl and acetyl

protecting groups from the nucleobases.

Desilylation:
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1. Remove the 2'-O-TBDMS silyl protecting groups according to standard protocols (e.g.,

using triethylamine trihydrofluoride).

Purification:

1. The crude, deprotected siRNA is purified using reverse-phase or ion-exchange HPLC, or

by polyacrylamide gel electrophoresis (PAGE).

2. The purity and identity of the final siRNA product should be confirmed by mass

spectrometry and analytical HPLC or UPLC.

Annealing:

1. To form the final siRNA duplex, equimolar amounts of the purified sense and antisense

strands are mixed in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM

HEPES-KOH at pH 7.4, 2 mM magnesium acetate).

2. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room

temperature.

Visualizations
Caption: Workflow for the solid-phase synthesis of siRNA using N2-Phenoxyacetylguanosine.
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Caption: The RNA interference (RNAi) pathway for siRNA-mediated gene silencing.

Conclusion
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N2-Phenoxyacetylguanosine is a valuable reagent for the chemical synthesis of siRNA. Its

key advantage lies in the lability of the phenoxyacetyl protecting group under "UltraMild"

deprotection conditions. This facilitates the high-yield, high-purity synthesis of siRNA

molecules, especially those containing sensitive modifications, while minimizing the risk of

degradation. The protocols and data presented here provide a framework for the successful

application of N2-Phenoxyacetylguanosine in siRNA preparation for research and therapeutic

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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